N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide
Description
N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide is a synthetic organic compound that features a brominated thiophene ring and a tetrazole moiety
Properties
IUPAC Name |
N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN5OS/c1-8(19-12(13(2,3)4)16-17-18-19)11(20)15-7-9-5-6-21-10(9)14/h5-6,8H,7H2,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJNDDHPIUSITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(SC=C1)Br)N2C(=NN=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Formylation: The brominated thiophene is then subjected to formylation to introduce a formyl group at the 3-position, resulting in 2-bromo-3-formylthiophene.
Reductive Amination: The formyl group is converted to an amine via reductive amination, using a suitable amine and a reducing agent like sodium cyanoborohydride.
Tetrazole Formation: The amine is reacted with sodium azide and tert-butyl isocyanide to form the tetrazole ring.
Amidation: Finally, the tetrazole-containing intermediate is coupled with a suitable acyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the tetrazole ring can be reduced under specific conditions.
Substitution: The bromine atom on the thiophene ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated thiophene or reduced tetrazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism by which N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The brominated thiophene and tetrazole moieties can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide
- N-[(2-fluorothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide
- N-[(2-iodothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide
Uniqueness
N-[(2-bromothiophen-3-yl)methyl]-2-(5-tert-butyltetrazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the brominated thiophene and the tetrazole ring also provides a unique electronic and steric environment, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
